molecular formula C14H15N3OS B3360816 6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one CAS No. 89868-10-0

6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one

Cat. No.: B3360816
CAS No.: 89868-10-0
M. Wt: 273.36 g/mol
InChI Key: WAZFWBOILNJRSB-UHFFFAOYSA-N
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Description

6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a thiomorpholine ring and a phenyl group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be formed by reacting the pyridazine derivative with a thiol and an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It may serve as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique structural properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenyl group can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyridazin-3(2H)-one: Lacks the thiomorpholine ring, which may affect its biological activity and chemical reactivity.

    4-Thiomorpholinopyridazin-3(2H)-one: Lacks the phenyl group, which may influence its binding affinity and specificity.

Uniqueness

6-Phenyl-4-thiomorpholinopyridazin-3(2H)-one is unique due to the presence of both the thiomorpholine ring and the phenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

3-phenyl-5-thiomorpholin-4-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-14-13(17-6-8-19-9-7-17)10-12(15-16-14)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFWBOILNJRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90523854
Record name 6-Phenyl-4-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89868-10-0
Record name 6-Phenyl-4-(thiomorpholin-4-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90523854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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